C8E5

説明

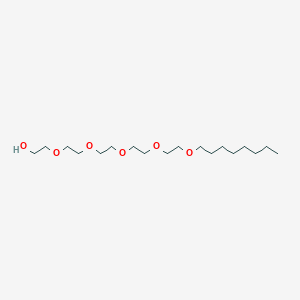

Structure

2D Structure

特性

IUPAC Name |

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJELOWOAIAAUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075192 | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-40-3 | |

| Record name | C8E5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylpentaoxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 3,6,9,12,15 Pentaoxatricosan 1 Ol

Established Reaction Pathways for the Synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol

The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol, which can be described as a C8E5 surfactant (an octyl group attached to five ethylene (B1197577) glycol units), is typically achieved through modifications of the Williamson ether synthesis. google.commasterorganicchemistry.com This classic method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. masterorganicchemistry.com

A common approach involves the reaction of 1-octanol (B28484) with ethylene oxide in the presence of a catalyst. biointerfaceresearch.com This process, known as ethoxylation, adds ethylene oxide units to the alcohol. However, this method often results in a mixture of products with varying lengths of the polyethylene (B3416737) glycol chain. google.com

For more precise synthesis, a stepwise approach based on the Williamson ether synthesis is employed. This involves the reaction of the sodium salt of pentaethylene glycol with 1-bromooctane. The reaction is typically carried out in an inert solvent to yield the desired 3,6,9,12,15-pentaoxatricosan-1-ol.

Another established method involves the reaction of an alkyl paratoluenesulfonate with a polyalkylene glycol. google.com In the context of 3,6,9,12,15-pentaoxatricosan-1-ol, this would involve reacting octyl p-toluenesulfonate with pentaethylene glycol.

Innovative Synthetic Strategies for Analogues and Derivatives of 3,6,9,12,15-Pentaoxatricosan-1-ol

Recent advancements in synthetic chemistry have led to innovative strategies for creating analogues and derivatives of 3,6,9,12,15-pentaoxatricosan-1-ol. These methods often focus on introducing new functional groups or modifying the chain length to tailor the compound's properties for specific applications.

One innovative approach is the use of solid-phase synthesis. nih.gov This technique allows for the stepwise and controlled addition of ethylene glycol units to an octyl group attached to a solid support. nih.gov This method offers high precision in controlling the length of the polyethylene glycol chain, enabling the synthesis of highly pure analogues. nih.gov

Another strategy involves the anionic ring-opening polymerization of long-chain alkyl glycidyl (B131873) ethers. nih.govrsc.org This method can be used to create amphiphilic polyethers with well-defined hydrophobic and hydrophilic blocks, offering a versatile platform for designing novel surfactant architectures. nih.gov

Furthermore, enzyme-catalyzed reactions are emerging as a green and efficient alternative for synthesizing derivatives. rsc.org For instance, lipases can be used to selectively esterify the terminal hydroxyl group of 3,6,9,12,15-pentaoxatricosan-1-ol, introducing new functionalities under mild conditions. rsc.org

Chemical Functionalization and Modification of 3,6,9,12,15-Pentaoxatricosan-1-ol for Enhanced Functionality

The terminal hydroxyl group of 3,6,9,12,15-pentaoxatricosan-1-ol serves as a key site for chemical functionalization, allowing for the attachment of various molecules to enhance its functionality.

Strategies for Covalent Conjugation

Covalent conjugation, or PEGylation, is a widely used strategy to modify the properties of molecules. sigmaaldrich.comnih.gov For 3,6,9,12,15-pentaoxatricosan-1-ol, the terminal hydroxyl group can be activated to react with various functional groups on other molecules. researchgate.net

Common activation strategies include:

Tosylation: Conversion of the hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution reactions. nih.gov

Mesylation: Similar to tosylation, creating a mesylate for subsequent reactions.

Oxidation: Oxidation of the terminal hydroxyl group to an aldehyde or a carboxylic acid. researchgate.net These functional groups can then be used for reductive amination or amide bond formation, respectively. researchgate.net

These activated derivatives can be conjugated to a wide range of molecules, including proteins, peptides, and nanoparticles, to improve their solubility, stability, and pharmacokinetic properties. sigmaaldrich.comacs.org

Table 1: Covalent Conjugation Strategies

| Activation Method | Reagent | Resulting Functional Group | Subsequent Reaction |

|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride | Tosylate | Nucleophilic substitution |

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | Reductive amination |

| Oxidation | Jones reagent | Carboxylic acid | Amide bond formation |

| Esterification | Acryloyl chloride | Acrylate | Polymerization |

Non-Covalent Assembly and Supramolecular Architectures Involving 3,6,9,12,15-Pentaoxatricosan-1-ol

As a non-ionic surfactant, 3,6,9,12,15-pentaoxatricosan-1-ol exhibits self-assembly behavior in aqueous solutions, forming various supramolecular structures. princeton.edusemanticscholar.org The nature of these assemblies is dictated by the balance between the hydrophobic octyl chain and the hydrophilic pentaethylene glycol headgroup. princeton.edu

Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form micelles. mdpi.com These micelles typically have a core-shell structure, with the hydrophobic octyl tails sequestered in the core and the hydrophilic PEG chains forming the outer corona, which interfaces with the surrounding water. aip.org

The morphology of these aggregates can be influenced by factors such as concentration, temperature, and the presence of other molecules. princeton.eduaip.org For instance, at higher concentrations, lamellar or hexagonal phases may form. semanticscholar.org The study of these self-assembled structures is crucial for applications in areas like drug delivery and nanotechnology, where they can act as carriers for hydrophobic drugs or as templates for the synthesis of nanomaterials. nih.gov The interaction of these non-ionic surfactants with other types of surfactants can also lead to the formation of mixed micelles with unique properties. semanticscholar.org

Table 2: Supramolecular Structures

| Structure | Description | Driving Force |

|---|---|---|

| Micelles | Spherical or cylindrical aggregates with a hydrophobic core and hydrophilic corona. | Hydrophobic effect |

| Lamellar Phases | Bilayers of surfactant molecules arranged in sheets. | Intermolecular interactions at high concentrations |

| Supramolecular Polymers | Chain-like assemblies formed through non-covalent interactions. researchgate.netresearchgate.net | Hydrogen bonding, van der Waals forces nih.gov |

Analytical Characterization Techniques for 3,6,9,12,15 Pentaoxatricosan 1 Ol and Its Interactions

Advanced Spectroscopic Approaches for Structural Elucidation of 3,6,9,12,15-Pentaoxatricosan-1-ol

Spectroscopic techniques are fundamental in providing detailed information about the molecular architecture of 3,6,9,12,15-pentaoxatricosan-1-ol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of 3,6,9,12,15-pentaoxatricosan-1-ol. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms within the molecule.

In ¹H NMR, the protons of the ethoxy units (–O–CH₂–CH₂–) typically appear as a complex multiplet around 3.6 ppm. The terminal hydroxyl proton (–OH) signal is often broad and its chemical shift is dependent on concentration and solvent. The protons of the octyl chain (CH₃–(CH₂)₇–) will exhibit characteristic signals at lower chemical shifts, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR provides complementary information, with the carbons of the polyethylene (B3416737) glycol chain resonating around 70 ppm. The carbons of the octyl group will have distinct chemical shifts, allowing for confirmation of the alkyl chain length.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (octyl) | ~0.9 (triplet) | ~14 |

| -(CH₂)n- (octyl) | ~1.3 (multiplet) | ~22-32 |

| -O-CH₂- (ethoxy) | ~3.6 (multiplet) | ~70 |

| -CH₂-OH | ~3.7 (triplet) | ~61 |

This is an interactive table. Click on the headers to sort.

Mass Spectrometric Analysis of 3,6,9,12,15-Pentaoxatricosan-1-ol and Related Species

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern of 3,6,9,12,15-pentaoxatricosan-1-ol. The monoisotopic mass of this compound is 350.266839 g/mol . epa.gov Electrospray ionization (ESI) is a common technique for analyzing such non-volatile compounds, often producing protonated molecules [M+H]⁺. researchgate.net

Fragmentation in the mass spectrometer typically occurs via cleavage of the C-O bonds of the ether linkages. This results in a characteristic series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene (B1197577) oxide unit (–CH₂CH₂O–). miamioh.edu This pattern is a hallmark of polyethylene glycol and its derivatives, allowing for confirmation of the polyether structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of 3,6,9,12,15-pentaoxatricosan-1-ol by probing the vibrational modes of its functional groups.

FTIR Spectroscopy:

O-H Stretching: A broad band in the region of 3600-3300 cm⁻¹ is characteristic of the terminal hydroxyl group, with its broadness indicating hydrogen bonding. nih.govresearchgate.net

C-H Stretching: Strong absorptions between 2950 and 2850 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the CH₂ groups in both the alkyl chain and the polyether backbone. bas.bg

C-O Stretching: A very strong and prominent band, often the most intense in the spectrum, appears in the 1150-1085 cm⁻¹ region, corresponding to the C-O-C stretching of the ether linkages. bas.bgspectrabase.com

Raman Spectroscopy:

CH₂ Stretching: The C-H stretching vibrations of the methylene (B1212753) groups are also prominent in the Raman spectrum, appearing in the 2800-3000 cm⁻¹ range. researchgate.net

CH₂ Bending: Scissoring and twisting vibrations of the CH₂ groups are observed in the 1480-1440 cm⁻¹ region. researchgate.net

C-O-C and C-C-O Bending: Bending vibrations of the ether backbone are found at lower frequencies, typically below 600 cm⁻¹. bas.bg

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H Stretch | 3600-3300 (broad) | - |

| C-H Stretch | 2950-2850 (strong) | 3000-2800 (strong) |

| CH₂ Bend | - | 1480-1440 |

| C-O-C Stretch | 1150-1085 (very strong) | ~1100 |

| C-O-C/C-C-O Bend | - | <600 |

This is an interactive table. Click on the headers to sort.

Chromatographic Separations and Quantitative Analysis of 3,6,9,12,15-Pentaoxatricosan-1-ol

Chromatographic methods are crucial for separating 3,6,9,12,15-pentaoxatricosan-1-ol from complex mixtures and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of 3,6,9,12,15-pentaoxatricosan-1-ol and for analyzing its composition in mixtures. jocpr.com For GC analysis, derivatization of the terminal hydroxyl group, for instance by silylation, may be necessary to increase its volatility and thermal stability. jocpr.com The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-performance liquid chromatography (HPLC) is a versatile and widely used method for the quantitative analysis of non-ionic surfactants like 3,6,9,12,15-pentaoxatricosan-1-ol. jocpr.comlcms.cz Reversed-phase HPLC with a C18 column is a common approach, where separation is based on the hydrophobicity of the analytes. scribd.com

Structural Biology Methods for Investigating 3,6,9,12,15-Pentaoxatricosan-1-ol in Macromolecular Complexes

The elucidation of the three-dimensional structure of proteins and other macromolecules is crucial for understanding their function. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are at the forefront of structural biology, providing high-resolution insights into molecular architecture. For membrane proteins, which are embedded in a lipid bilayer, detergents like 3,6,9,12,15-Pentaoxatricosan-1-ol are indispensable for extraction from the membrane and stabilization in an aqueous environment, making them amenable to structural studies. sigmaaldrich.comnih.gov

X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a crystal. For proteins, this involves growing a well-ordered crystal and then diffracting an X-ray beam off it. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the protein.

While direct co-crystal structures of 3,6,9,12,15-Pentaoxatricosan-1-ol with its interacting proteins are not extensively documented in public databases, the use of structurally similar polyoxyethylene alkyl ether detergents in protein crystallography provides valuable insights into its potential applications. A notable example is the study of the Ferripyoverdine receptor (FpvA) from Pseudomonas aeruginosa. In the preliminary X-ray investigations of FpvA, the detergent n-Octyl-tetraoxyethylene (C8E4), a compound closely related to 3,6,9,12,15-Pentaoxatricosan-1-ol, was instrumental in the solubilization and subsequent crystallization of this outer membrane protein. The use of C8E4 allowed researchers to obtain diffraction-quality crystals and collect X-ray data to a resolution of 2.7 to 3.15 Å, paving the way for the determination of the full-length structure of this important bacterial receptor.

Although no specific co-crystal structures involving 3,6,9,12,15-Pentaoxatricosan-1-ol are reported, databases indicate its interaction with several key proteins, including Dihydroorotate (B8406146) dehydrogenase , Fatty acid oxidation complex subunit alpha , and 3-ketoacyl-CoA thiolase . drugbank.com The principles of their structural determination would follow similar protocols, where the detergent would be used to create a stable protein-detergent complex suitable for crystallization.

Interactive Data Table: Crystallographic Data for Ferripyoverdine Receptor (FpvA) Crystallized with a Related Detergent

| Parameter | Form 1 | Form 2 | Form 3 |

|---|---|---|---|

| Space group | P21212 | C2221 | P212121 |

| Unit-cell parameters (Å) | a = 86.8, b = 153.2, c = 162.9 | a = 87.2, b = 152.9, c = 328.6 | a = 117.9, b = 153.2, c = 202.9 |

| Resolution (Å) | 3.15 | 3.0 | 2.7 |

| Completeness (%) | 99.7 (99.1) | 99.9 (99.8) | 99.8 (99.7) |

| Rmerge | 0.12 (0.45) | 0.13 (0.48) | 0.11 (0.52) |

| I/σ(I) | 9.7 (2.1) | 10.2 (2.2) | 11.5 (2.0) |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes and membrane proteins that are difficult to crystallize. nih.gov In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice, preserving the native structure of the molecules. These frozen molecules are then imaged using an electron microscope, and the resulting two-dimensional images are computationally combined to reconstruct a three-dimensional model.

The use of detergents is also critical in cryo-EM for the study of membrane proteins. A significant example is the structural determination of the human mitochondrial trifunctional protein (TFP) , which contains the fatty acid oxidation complex subunit alpha . In a 2018 study, cryo-EM was used to solve the structure of the TFP complex at a resolution of 4.2 Å. nih.govpnas.org The study revealed that a concave surface of the TFP tetramer interacts with detergent molecules, suggesting this region is involved in its association with the mitochondrial inner membrane. pnas.orgresearchgate.net While the specific detergent used in the final structure determination was not 3,6,9,12,15-Pentaoxatricosan-1-ol, the study highlights the crucial role of detergents in maintaining the structural integrity of membrane-associated proteins for cryo-EM analysis. The detergent molecules form a micelle around the hydrophobic regions of the protein, mimicking the lipid bilayer and keeping the protein soluble and stable in solution. nih.gov

The application of 3,6,9,12,15-Pentaoxatricosan-1-ol in cryo-EM would be based on its properties as a non-ionic detergent to solubilize and purify membrane protein complexes, such as the TFP, for subsequent vitrification and imaging. Its ability to form stable protein-detergent complexes is a key factor for obtaining high-resolution structures.

Interactive Data Table: Cryo-EM Data for Human Mitochondrial Trifunctional Protein

| Parameter | Value |

|---|---|

| Resolution (Å) | 4.2 |

| Symmetry | C2 |

| Particle size (Å) | 210 x 210 |

| Number of particles | 126,247 |

| Electron dose (e-/Ų) | 50 |

| Defocus range (µm) | -1.5 to -3.0 |

Biological Research Applications and Interaction Mechanisms of 3,6,9,12,15 Pentaoxatricosan 1 Ol

Investigating 3,6,9,12,15-Pentaoxatricosan-1-ol as a Modulator of Enzymatic Activity

3,6,9,12,15-Pentaoxatricosan-1-ol, a polyethylene (B3416737) glycol derivative, has been identified as a compound of interest in the modulation of specific enzymatic activities. Its interactions with complex enzyme systems are a subject of ongoing research, with particular focus on metabolic pathways in both prokaryotic and eukaryotic systems.

Research has indicated that 3,6,9,12,15-Pentaoxatricosan-1-ol interacts with key enzymes in the fatty acid β-oxidation pathway of Pseudomonas fragi. nih.gov This bacterium possesses a multienzyme complex that is crucial for the degradation of long-chain fatty acids. nih.gov The compound is noted to target components of this complex, specifically the Fatty acid oxidation complex subunit alpha and 3-ketoacyl-CoA thiolase. nih.govdrugbank.com

The fatty acid β-oxidation multienzyme complex in P. fragi is a heterotetrameric structure (α2β2) encoded by the faoA and faoB genes. nih.gov The alpha subunit exhibits both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while the beta subunit contains the 3-oxoacyl-CoA thiolase activity. nih.gov The interaction between the alpha and beta subunits is essential for the thiolase function. nih.gov 3,6,9,12,15-Pentaoxatricosan-1-ol's engagement with this complex suggests a potential role in modulating the bacterial degradation of fatty acids, a critical process for the organism's energy production and metabolism. nih.govnih.gov

Table 1: Enzymes from Pseudomonas fragi Fatty Acid β-Oxidation Pathway Interacting with 3,6,9,12,15-Pentaoxatricosan-1-ol This table is interactive. You can sort and filter the data.

| Enzyme/Complex Subunit | Function in β-Oxidation | Reference |

|---|---|---|

| Fatty acid oxidation complex subunit alpha | Catalyzes the formation of 3-oxoacyl-CoA from enoyl-CoA via L-3-hydroxyacyl-CoA. nih.govdrugbank.com | nih.gov |

While direct binding studies of 3,6,9,12,15-Pentaoxatricosan-1-ol with Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, are not extensively documented, an analysis of the enzyme's function and known inhibitors provides a basis for potential interaction. CYP51 is a crucial enzyme in the biosynthesis of sterols in eukaryotes, responsible for the oxidative removal of the 14α-methyl group from precursors like lanosterol. drugbank.comyoutube.com This P450 family is a well-established target for azole-based antifungal drugs, such as fluconazole (B54011) and itraconazole, which inhibit the enzyme and disrupt fungal membrane integrity. drugbank.com

The CYP51 active site is highly conserved, designed to accommodate specific sterol precursors. youtube.comnih.gov Non-ionic surfactants and polyethylene glycol compounds, the class to which 3,6,9,12,15-Pentaoxatricosan-1-ol belongs, are known to interact with and modulate the function of membrane-associated proteins. nih.gov Given that eukaryotic CYP51 is a microsomal enzyme, it is plausible that an amphiphilic molecule like 3,6,9,12,15-Pentaoxatricosan-1-ol could interact with the enzyme or its membrane environment, potentially influencing its conformation and substrate accessibility. However, unlike the specific, high-affinity binding of azole inhibitors to the heme iron in the active site, the interaction of a polyethylene glycol ether would likely be of a different, less specific nature, possibly involving hydrophobic interactions with the protein surface or the surrounding lipid bilayer.

Permeation and Diffusion Studies of 3,6,9,12,15-Pentaoxatricosan-1-ol in Biological Mimetic Systems

Studies on the permeation and diffusion of 3,6,9,12,15-Pentaoxatricosan-1-ol in biological mimetic systems are understood through the behavior of its chemical class, non-ionic surfactants and polyethylene glycols. These molecules are known to interact with and permeate lipid membranes, a property that is central to their use in various biological and pharmaceutical applications.

Research on non-ionic surfactants shows that their ability to enhance membrane permeability is related to their surface activity. nih.gov The process involves the partitioning of surfactant monomers from the aqueous phase into the lipid bilayer of the membrane. nih.gov This insertion can alter the physical properties of the membrane, such as its fluidity, which in turn can affect the activity of membrane-bound transporters. nih.gov For polyethylene glycols, studies using lipid monolayers as a mimetic system show that they can interact with glycerophospholipids, causing stabilization at low surface pressures but destabilization at high pressures. nih.gov This suggests that 3,6,9,12,15-Pentaoxatricosan-1-ol can modify the packing and stability of lipids in a membrane, which are key factors governing permeation and diffusion processes. The formation of surfactant-polymer aggregates or micelles at certain concentrations can also influence these transport phenomena. nih.gov

Role of 3,6,9,12,15-Pentaoxatricosan-1-ol in Biological Sample Preparation and Analysis

In the context of biological sample preparation and analysis, 3,6,9,12,15-Pentaoxatricosan-1-ol, also known by its synonym Pentaethylene glycol monooctyl ether, serves valuable functions owing to its surfactant properties. It has been utilized in research to study the size and morphology of aggregates in solution. Its ability to form micelles and interact with other molecules makes it useful for creating controlled, dispersed systems for analysis.

Furthermore, it has been employed in studies investigating the sorption of other chemical compounds. For instance, it was used in a study on the effects of monodisperse alcohol ethoxylates on the mobility of the herbicide 2,4-D in isolated systems. In this role, the compound acts as a modifying agent, influencing the partitioning and transport of the analyte of interest, which is a critical aspect of sample preparation for chromatography and other analytical techniques. Its non-ionic nature makes it compatible with a wide range of biological molecules and conditions, preventing unwanted ionic interactions that could interfere with analysis. youtube.com

Advanced Materials Science and Nanotechnological Applications of 3,6,9,12,15 Pentaoxatricosan 1 Ol

Development of Polymeric and Coating Systems Incorporating 3,6,9,12,15-Pentaoxatricosan-1-ol

The integration of 3,6,9,12,15-pentaoxatricosan-1-ol into polymeric and coating systems leverages its properties as a non-ionic surfactant. specialchem.com In polymer science, such surfactants are crucial for stabilizing polymeric nanoparticles during their synthesis by emulsion methods and for maintaining the stability of these particles in liquid media. nih.govbohrium.com The presence of the flexible, water-soluble polyethylene (B3416737) glycol chain and the hydrocarbon tail allows it to act at the interface between different phases.

In polymeric systems, it can function as a dispersant, plasticizer, or stabilizer. As a dispersant, it aids in the uniform distribution of particles, such as pigments or fillers, within a polymer matrix, preventing aggregation. Its ability to lower surface tension also makes it an effective wetting agent, ensuring that a polymer resin can properly coat and adhere to a substrate or reinforcing fiber. Research on the interaction between a structurally similar compound, pentaethylene glycol n-octyl ether (C8E5), and low-molecular-weight poly(acrylic acid) has shown that these molecules can form surfactant-polymer aggregates, demonstrating the potential for creating structured polymeric materials. nih.gov

In the coatings industry, polyethylene glycols and their derivatives are used to improve various properties of paints and finishes. labinsights.nlclariant.com The inclusion of 3,6,9,12,15-pentaoxatricosan-1-ol in water-based coatings can serve multiple functions. It can act as a wetting agent, reducing the surface tension of the liquid coating to ensure it spreads evenly across a surface. It also functions as a leveling agent, promoting the formation of a smooth, uniform film by controlling surface tension gradients during the drying process. Furthermore, its role as an emulsifier is critical in latex or emulsion paints, where it helps to stabilize the dispersion of polymer binders and pigments in water.

Table 1: Potential Functions of 3,6,9,12,15-Pentaoxatricosan-1-ol in Polymeric and Coating Systems

| Function | Application Area | Mechanism of Action |

| Dispersant | Polymer Composites | Adsorbs onto particle surfaces, preventing agglomeration through steric hindrance. |

| Wetting Agent | Coatings, Adhesives | Reduces surface tension of the liquid phase, allowing it to spread across a solid surface. |

| Emulsifier | Emulsion Paints (Latex) | Stabilizes oil-in-water or water-in-oil emulsions by forming a film at the interface. wikipedia.org |

| Leveling Agent | Paints, Finishes | Controls surface tension during drying to prevent defects and ensure a smooth surface. |

| Stabilizer | Polymeric Dispersions | Prevents flocculation and coagulation of dispersed polymer particles. bohrium.com |

Formulation and Characterization of Nanoemulsions with 3,6,9,12,15-Pentaoxatricosan-1-ol for Research Purposes

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes in the nanometer range (usually 20-200 nm). researchgate.net These systems are of significant interest for research due to their high surface area, kinetic stability, and ability to encapsulate active compounds. The formulation of nanoemulsions requires the use of surfactants to reduce the interfacial tension between the oil and water phases and to stabilize the newly formed droplets. ijpsonline.com

As a non-ionic surfactant, 3,6,9,12,15-pentaoxatricosan-1-ol is well-suited for creating oil-in-water (O/W) nanoemulsions for research applications. Common formulation methods include high-energy techniques like high-pressure homogenization and ultrasonication, or low-energy methods such as phase inversion temperature (PIT) or spontaneous emulsification. researchgate.nettandfonline.com In these processes, the surfactant positions itself at the oil-water interface, with its hydrophobic octyl tail penetrating the oil droplet and its hydrophilic PEG head extending into the surrounding water phase. This action significantly lowers the energy required to break down the dispersed phase into nano-sized droplets.

The characterization of nanoemulsions is essential to ensure they meet the desired specifications for research. Key parameters include:

Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), the droplet size is a critical quality attribute. The PDI indicates the uniformity of the droplet size distribution; a lower PDI value signifies a more monodisperse system. science-gate.com

Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the surface of the droplets. For non-ionic surfactants like 3,6,9,12,15-pentaoxatricosan-1-ol, the zeta potential is typically near neutral. However, a sufficiently high absolute value (e.g., >30 mV) is often desired in charged systems to ensure stability through electrostatic repulsion. science-gate.com

Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoemulsion droplets.

Stability Studies: The nanoemulsion's stability is assessed over time and under various conditions (e.g., temperature changes) to check for signs of instability like creaming, sedimentation, or coalescence. ijpsonline.com

Table 2: Representative Characterization Data for a Research-Grade Nanoemulsion This table presents typical, illustrative values for a nanoemulsion formulated with a non-ionic surfactant like 3,6,9,12,15-pentaoxatricosan-1-ol.

| Parameter | Measurement Technique | Typical Value | Significance |

| Mean Droplet Size | Dynamic Light Scattering (DLS) | 85 nm | Indicates the scale of the dispersed phase; crucial for application performance. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the breadth of the size distribution; low values indicate uniformity. |

| Zeta Potential | Electrophoretic Light Scattering | -5 mV | Reflects surface charge; near-neutral values are expected for non-ionic surfactants. science-gate.com |

| Appearance | Visual Inspection | Translucent to bluish-white | Optical properties are dependent on droplet size and concentration. |

Role of 3,6,9,12,15-Pentaoxatricosan-1-ol in Colloidal Stability and Surface Modification

The primary role of surfactants in colloidal systems is to impart stability and prevent the dispersed particles or droplets from aggregating. 3,6,9,12,15-pentaoxatricosan-1-ol achieves this primarily through a mechanism known as steric stabilization . youtube.com

When this surfactant adsorbs onto the surface of a colloidal particle, its hydrophobic tail anchors to the particle while the long, flexible, and water-soluble polyethylene glycol chains extend into the surrounding aqueous medium. nih.gov These extended chains form a protective, hydrated layer around each particle. When two particles approach each other, these polymer layers begin to overlap and compress. This compression is entropically unfavorable as it restricts the conformational freedom of the polymer chains, leading to a repulsive force that keeps the particles separated and ensures the colloidal dispersion remains stable. youtube.com This steric repulsion is particularly effective in systems with varying ionic strength, where electrostatic stabilization might fail. nih.gov

Beyond stabilization, 3,6,9,12,15-pentaoxatricosan-1-ol is also used for surface modification . Many nanoparticles and materials are inherently hydrophobic and thus difficult to disperse in aqueous environments. By treating these materials with this surfactant, their surface properties can be fundamentally altered. The surfactant coats the hydrophobic surface, presenting its hydrophilic PEG chains to the water. researchgate.net This process, sometimes referred to as PEGylation, effectively renders the particle surface hydrophilic, allowing for stable dispersion in water-based systems for various research and industrial applications. Studies have explored how adjusting the surface wettability of nanoparticles with surfactants can optimize their function as stabilizers. researchgate.net

Table 3: Mechanisms of Stabilization and Surface Modification

| Mechanism | Description | Key Structural Feature | Consequence |

| Steric Stabilization | A repulsive force arises from the unfavorable entropy change when polymer chains on adjacent particles are compressed. youtube.com | Flexible, hydrophilic polyethylene glycol chains. | Prevents particle/droplet aggregation and maintains a stable dispersion. |

| Surface Modification | The surfactant adsorbs onto a hydrophobic surface, changing its character to hydrophilic. | Amphiphilic nature (hydrophobic tail and hydrophilic head). | Enables the dispersion of hydrophobic materials in aqueous media. researchgate.net |

Computational and Theoretical Investigations of 3,6,9,12,15 Pentaoxatricosan 1 Ol

Molecular Dynamics Simulations for Conformational Analysis of 3,6,9,12,15-Pentaoxatricosan-1-ol

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 3,6,9,12,15-pentaoxatricosan-1-ol. This compound, belonging to the polyethylene (B3416737) glycol (PEG) family, exhibits a variety of conformations due to the rotational freedom around its numerous single bonds. tandfonline.comharvard.edu The conformational state of PEG and its derivatives is highly dependent on the surrounding environment, such as the solvent and temperature. azom.com

The dominant conformations arise from the interplay of torsional potentials around the C-C and C-O bonds. In the crystalline state, PEG chains often adopt a helical structure characterized by a trans conformation around the C-O bonds and a gauche conformation around the C-C bond (TGT). harvard.edu However, in amorphous states or in solution, a variety of conformations such as TGT, TGG, and GGT can coexist. harvard.edu For 3,6,9,12,15-pentaoxatricosan-1-ol, the long alkyl chain and the terminal hydroxyl group would further influence its conformational preferences through hydrophobic interactions and the potential for hydrogen bonding. nih.gov

Table 1: Key Conformational Dihedral Angles in Polyethylene Glycol Chains

| Dihedral Angle | Conformation | Typical Angle (degrees) | Energy Characteristic |

| O-C-C-O | gauche | ±60 | Often favored |

| O-C-C-O | trans | 180 | Higher energy state |

| C-O-C-C | trans | 180 | Generally favored |

| C-O-C-C | gauche | ±60 | Less common |

This table presents generalized data for polyethylene glycol chains based on computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 3,6,9,12,15-Pentaoxatricosan-1-ol

Quantum chemical calculations, such as those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like 3,6,9,12,15-pentaoxatricosan-1-ol. nih.gov These methods provide detailed information about molecular orbitals, charge distributions, and the energies of different electronic states.

Studies on similar poly(ethylene oxide) (PEO) chains have demonstrated that the electronic structure, particularly the valence band, is sensitive to the polymer's conformation. nih.gov This suggests that the electronic properties of 3,6,9,12,15-pentaoxatricosan-1-ol are intrinsically linked to its three-dimensional structure.

The reactivity of this molecule is largely dictated by the presence of the terminal hydroxyl group and the ether linkages. The hydroxyl group can act as a nucleophile or a proton donor, making it a site for various chemical modifications. The ether oxygens, with their lone pairs of electrons, can participate in hydrogen bonding and coordination with cations. Quantum chemical calculations can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). Increasing the molecular weight or content of PEG in copolymers has been shown to affect thermal stability and reactivity. scientific.netresearchgate.net

Table 2: Predicted Electronic Properties of a Model PEG Ether Fragment

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | +1.5 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| Molar Mass | 350.49 g/mol | N/A |

| Density | 0.99 g/mL at 25°C | N/A |

Note: The values in this table are illustrative and based on typical calculations for similar PEG fragments. The Molar Mass and Density are experimental/predicted values for 3,6,9,12,15-pentaoxatricosan-1-ol.

Bioinformatics and Cheminformatics Approaches to Predict Interactions of 3,6,9,12,15-Pentaoxatricosan-1-ol with Biological Targets

Bioinformatics and cheminformatics tools are instrumental in predicting the potential biological targets of a compound and its likely interactions within a biological system. nih.gov For 3,6,9,12,15-pentaoxatricosan-1-ol, these methods can help to identify proteins with which it may bind, providing clues to its potential applications or biological effects.

Databases such as DrugBank list potential interactions for this molecule. For instance, it is predicted to interact with enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolase, and dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) biosynthesis. drugbank.com These predictions are often based on structural similarity to known ligands or through computational docking studies where the molecule is virtually fitted into the binding sites of various proteins. nih.gov

Table 3: Predicted Biological Targets of 3,6,9,12,15-Pentaoxatricosan-1-ol

| Target Protein | Organism | Predicted Action | Basis of Prediction |

| Dihydroorotate dehydrogenase (quinone), mitochondrial | Homo sapiens | Not Available | DrugBank |

| Fatty acid oxidation complex subunit alpha | Pseudomonas fragi | Not Available | DrugBank |

| 3-ketoacyl-CoA thiolase | Pseudomonas fragi | Not Available | DrugBank |

| Ferripyoverdine receptor | Pseudomonas aeruginosa | Not Available | DrugBank |

Source: DrugBank. "Not Available" indicates that while a potential interaction is listed, the specific type of action (e.g., inhibitor, agonist) is not specified. drugbank.com

Future Prospects and Emerging Research Areas for 3,6,9,12,15 Pentaoxatricosan 1 Ol

Novel Biomedical and Biotechnological Applications

The inherent biocompatibility and specific physicochemical properties of polyethylene (B3416737) glycols make them, and by extension 3,6,9,12,15-pentaoxatricosan-1-ol, prime candidates for pioneering applications in medicine and biotechnology.

One of the most promising areas of research is in the realm of drug delivery systems . The amphiphilic nature of 3,6,9,12,15-pentaoxatricosan-1-ol allows for its use in the formation of micelles and nanoemulsions, which can encapsulate and transport therapeutic agents. google.com A patent for acylated GLP-1 compounds, used in the treatment of diabetes, lists 3,6,9,12,15-pentaoxatricosan-1-ol as a potential component in drug delivery systems. google.com This suggests its role in improving the solubility and bioavailability of drugs.

In the field of biotechnology , this compound is utilized as a non-ionic detergent for the solubilization and stabilization of membrane proteins, which is crucial for their structural and functional analysis. creative-biolabs.com For instance, it has been used in the crystallization of the membrane (M) protein of a SARS-COV-2-related coronavirus, facilitating detailed structural studies. rcsb.org Furthermore, it has been identified as an inhibitor of enzymes such as dihydroorotate (B8406146) dehydrogenase in Plasmodium falciparum, the parasite responsible for malaria, indicating its potential as a lead compound in the development of new antimalarial drugs. labshare.cn

The interaction of 3,6,9,12,15-pentaoxatricosan-1-ol with polymers like poly(acrylic acid) has been studied to understand the formation of surfactant-polymer aggregates. nih.gov This knowledge is vital for the development of "smart" materials that can respond to specific environmental cues, opening up possibilities for targeted drug release and advanced diagnostic tools.

Table 1: Emerging Biomedical and Biotechnological Applications of 3,6,9,12,15-Pentaoxatricosan-1-ol

| Application Area | Specific Use | Research Finding |

| Drug Delivery | Component in drug delivery systems for acylated GLP-1 compounds. google.com | Included in a patent for potential use in improving drug formulation and delivery. google.com |

| Nanoemulsion adjuvant component. google.com | Listed as a component in nanoemulsion adjuvants to enhance immune responses. google.com | |

| Biotechnology | Detergent for membrane protein solubilization and crystallization. creative-biolabs.comrcsb.org | Utilized in the structural determination of viral proteins. rcsb.org |

| Enzyme inhibition. labshare.cn | Identified as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. labshare.cn | |

| Advanced Materials | Study of surfactant-polymer interactions. nih.gov | Investigated for its aggregation behavior with poly(acrylic acid) to inform the design of responsive materials. nih.gov |

Advancements in Sustainable Synthesis and Processing

The growing emphasis on green chemistry is driving research into more environmentally friendly methods for synthesizing and utilizing chemical compounds. For polyethylene glycol ethers like 3,6,9,12,15-pentaoxatricosan-1-ol, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of advancement is the use of enzymatic synthesis . Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh chemical reagents and protecting groups. While specific research on the enzymatic synthesis of 3,6,9,12,15-pentaoxatricosan-1-ol is limited, studies on the enzymatic synthesis of other PEG esters demonstrate the feasibility of this approach. This method can lead to higher purity products and a significant reduction in environmental impact.

Another sustainable approach is the use of PEGs as reusable solvent media for organic reactions. Their low volatility and ability to be recovered and reused make them an attractive alternative to conventional volatile organic solvents. This not only reduces solvent waste but can also simplify product purification processes.

Furthermore, efforts are being made to produce PEGs from bio-based feedstocks , moving away from traditional petroleum-based sources. This shift towards renewable starting materials is a critical step in creating a more sustainable chemical industry.

Table 2: Sustainable Approaches in the Synthesis and Processing of Polyethylene Glycol Ethers

| Sustainable Approach | Description | Potential Benefits for 3,6,9,12,15-Pentaoxatricosan-1-ol |

| Enzymatic Synthesis | Utilization of enzymes as catalysts for the etherification reaction. | Increased selectivity, milder reaction conditions, reduced byproducts, and higher purity. |

| Reusable Solvent Media | Use of polyethylene glycols as recyclable solvents for chemical reactions. | Reduction of volatile organic solvent waste and simplified purification processes. |

| Bio-based Feedstocks | Synthesis of the ethylene (B1197577) oxide units from renewable resources like bio-ethanol. | Reduced carbon footprint and decreased reliance on fossil fuels. |

Interdisciplinary Approaches for Comprehensive Understanding

The full potential of 3,6,9,12,15-pentaoxatricosan-1-ol can only be unlocked through collaborative efforts that span multiple scientific disciplines. The convergence of chemistry, biology, materials science, and computational modeling is providing a deeper understanding of its behavior and enabling the design of novel applications.

Computational modeling is playing an increasingly important role in predicting the properties and interactions of this compound. A patent for modeling systems for consumer goods includes 3,6,9,12,15-pentaoxatricosan-1-ol, suggesting its properties are being simulated for various applications. google.com Such models can predict how the molecule will behave in different environments, for instance, its interaction with biological membranes or its self-assembly into complex structures. This in-silico approach accelerates the research and development process by identifying promising candidates for specific applications before extensive laboratory work is undertaken.

The study of TonB-dependent transporters in bacteria, which are involved in nutrient uptake, has also mentioned 3,6,9,12,15-pentaoxatricosan-1-ol in the context of computational approaches to understand their function. nih.govresearchgate.net This highlights the compound's utility as a tool in fundamental biological research.

The intersection of materials science and biology is evident in the development of novel biomaterials. By combining 3,6,9,12,15-pentaoxatricosan-1-ol with other polymers or nanoparticles, researchers can create hybrid materials with tailored properties for applications such as tissue engineering and biosensing.

Table 3: Interdisciplinary Research Involving 3,6,9,12,15-Pentaoxatricosan-1-ol

| Disciplines | Research Focus | Example |

| Chemistry & Computational Science | Predicting physicochemical properties and behavior. | Modeling systems for consumer goods applications. google.com |

| Biology & Computational Science | Understanding biological transport mechanisms. | Use in computational studies of bacterial TonB-dependent transporters. nih.govresearchgate.net |

| Materials Science & Biology | Development of advanced biomaterials. | Investigation of interactions with polymers for the design of responsive materials. nih.gov |

Q & A

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Quantify binding affinity with lipid models.

- Molecular Dynamics (MD) Simulations : Simulate insertion dynamics and hydrogen-bonding patterns.

- Langmuir Trough Experiments : Measure interfacial tension changes during monolayer penetration.

These methods help elucidate its role as a membrane modifier or drug delivery enhancer .

How can factorial design improve the optimization of its functionalization (e.g., azide or amine derivatization)?

Advanced Research Question

A factorial design evaluates factors like reagent stoichiometry, pH, and reaction time. For example:

- Factors : Temperature (Levels: 25°C, 60°C), Catalyst (Levels: Cu(I), None).

- Response Variables : Conversion efficiency (HPLC), side-product formation.

ANOVA analysis identifies significant interactions, reducing trial-and-error approaches .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for solvent-based reactions.

- Waste Disposal : Segregate halogenated byproducts per OSHA and EPA guidelines.

Reference SDS sheets for analogous polyethers (e.g., hexaglycerol) to infer toxicity profiles .

How do researchers assess its environmental persistence and degradation pathways?

Advanced Research Question

- Hydrolysis Studies : Monitor stability under acidic/alkaline conditions (pH 3–11) via LC-MS.

- Photodegradation : Expose to UV-Vis light and identify breakdown products (e.g., ethylene glycol derivatives).

- Microbial Degradation : Use soil/water microcosms to track biodegradation rates via C-labeling .

What computational tools are effective for predicting its behavior in complex mixtures?

Advanced Research Question

- COSMO-RS : Predicts solubility parameters and phase behavior in multicomponent systems.

- GROMACS : Simulates interactions with biomacromolecules (e.g., proteins).

- QSPR Models : Correlates structural descriptors (e.g., EO unit count) with experimental properties .

How can researchers design experiments to investigate its role in supramolecular assemblies?

Advanced Research Question

- Isothermal Titration Calorimetry (ITC) : Quantify host-guest binding thermodynamics.

- Cryo-EM/TEM : Visualize self-assembled nanostructures (e.g., micelles or vesicles).

- X-ray Crystallography : Resolve crystal packing motifs if single crystals are obtainable.

Contrast findings with shorter-chain analogs (e.g., triethylene glycol derivatives) to establish structure-function relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。